(5-Nitro-1,2-benzothiazol-3-yl)urea

Catalog No.
S14900980
CAS No.
105734-70-1
M.F
C8H6N4O3S
M. Wt
238.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Nitro-1,2-benzothiazol-3-yl)urea

CAS Number

105734-70-1

Product Name

(5-Nitro-1,2-benzothiazol-3-yl)urea

IUPAC Name

(5-nitro-1,2-benzothiazol-3-yl)urea

Molecular Formula

C8H6N4O3S

Molecular Weight

238.23 g/mol

InChI

InChI=1S/C8H6N4O3S/c9-8(13)10-7-5-3-4(12(14)15)1-2-6(5)16-11-7/h1-3H,(H3,9,10,11,13)

InChI Key

JMPZRMAGCDMROS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=NS2)NC(=O)N

(5-Nitro-1,2-benzothiazol-3-yl)urea is a compound characterized by the presence of a nitro group and a benzothiazole moiety linked to a urea functional group. This compound is part of a larger class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The molecular structure features a benzothiazole ring system that contributes to its unique chemical reactivity and biological interactions.

The reactivity of (5-Nitro-1,2-benzothiazol-3-yl)urea can be explored through various chemical transformations:

  • Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogenation or metal catalysts.
  • Nucleophilic Substitution: The urea nitrogen can participate in nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.
  • Oxidation Reactions: The compound can undergo oxidation, leading to the formation of sulfoxides or sulfones when treated with oxidizing agents such as hydrogen peroxide or potassium permanganate .

(5-Nitro-1,2-benzothiazol-3-yl)urea exhibits significant biological activity. Studies have shown that derivatives of benzothiazole compounds can inhibit protein aggregation associated with neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Additionally, compounds in this class have demonstrated antimicrobial properties against various pathogens, making them potential candidates for therapeutic applications .

The synthesis of (5-Nitro-1,2-benzothiazol-3-yl)urea typically involves several steps:

  • Formation of Benzothiazole: The initial step often includes the synthesis of the benzothiazole core through cyclization reactions involving thiourea and appropriate aromatic aldehydes.
  • Nitration: The introduction of the nitro group is achieved via electrophilic aromatic substitution using nitric acid.
  • Urea Formation: The final step involves the reaction of the nitro-substituted benzothiazole with isocyanates or carbamates to yield the desired urea derivative.

These methods have been optimized in various studies to enhance yield and purity .

(5-Nitro-1,2-benzothiazol-3-yl)urea has several notable applications:

  • Pharmaceuticals: Due to its biological activity, it is being investigated for use in drug development targeting neurodegenerative diseases and infections.
  • Dyes and Pigments: Compounds with similar structures are utilized in the dye industry due to their vibrant colors and stability.
  • Agricultural Chemicals: Some derivatives are explored for their potential as fungicides or herbicides.

Interaction studies involving (5-Nitro-1,2-benzothiazol-3-yl)urea focus on its binding affinity to various proteins and enzymes. Research has indicated that this compound can modulate protein misfolding and aggregation, particularly in proteins linked to neurodegenerative disorders . These studies often employ techniques such as surface plasmon resonance and fluorescence spectroscopy to elucidate binding interactions.

Several compounds share structural similarities with (5-Nitro-1,2-benzothiazol-3-yl)urea. Here is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
1-(5-Nitrobenzothiazol-3-yl)ureaContains a nitro group on benzothiazoleAntimicrobial
2-Amino-6-thiocyanatobenzothiazoleThiocyanate group additionAnticancer
Benzothiazole DerivativesVarying substitutions on benzothiazoleDiverse pharmacological effects

While these compounds exhibit similar core structures, (5-Nitro-1,2-benzothiazol-3-yl)urea's unique nitro substitution enhances its reactivity and biological efficacy compared to others in its class.

XLogP3

1.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

238.01606124 g/mol

Monoisotopic Mass

238.01606124 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

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